molecular formula C8H6BFO3 B8246147 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Cat. No.: B8246147
M. Wt: 179.94 g/mol
InChI Key: AXEFBHGUYIGBLZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde is a benzoxaborole derivative featuring a fused bicyclic structure with a fluorine substituent at position 5 and a carbaldehyde group at position 4. Benzoxaboroles are known for their unique electronic properties due to the boron-containing oxaborole ring, which enhances their ability to interact with biological targets via hydrogen bonding and Lewis acid-base interactions . This compound has been synthesized via nucleophilic aromatic substitution reactions using Cs₂CO₃ as a base in dimethyl sulfoxide (DMSO), as described in antimalarial drug development studies .

Properties

IUPAC Name

5-fluoro-1-hydroxy-3H-2,1-benzoxaborole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-8-2-6-4-13-9(12)7(6)1-5(8)3-11/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEFBHGUYIGBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)F)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated Phenolic Aldehydes with Boronic Acids

The most direct route involves cyclizing 5-fluoro-2-hydroxybenzaldehyde with boronic acid derivatives. This method leverages the electrophilic nature of boron to form the oxaborole ring. In a representative procedure:

  • Reagents : 5-Fluoro-2-hydroxybenzaldehyde, trimethyl borate, and a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Conditions : Anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.

  • Mechanism : The Lewis acid facilitates boronate ester formation, followed by intramolecular cyclization to yield the oxaborole core.

Key Challenges :

  • Competing side reactions, such as over-oxidation of the aldehyde group.

  • Sensitivity to moisture, requiring strict anhydrous conditions.

Oxidation of 6-Hydroxymethyl Intermediates

An alternative approach involves oxidizing a hydroxymethyl-substituted precursor. For example:

  • Synthesis of 6-Hydroxymethyl Intermediate :

    • Couple 5-fluoro-2-hydroxybenzyl alcohol with a boronic acid using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C.

  • Oxidation to Aldehyde :

    • Use manganese dioxide (MnO₂) in dichloromethane at room temperature.

Yield Optimization :

  • MnO₂ particle size and activation status critically influence oxidation efficiency.

  • Yields range from 60–75% after chromatographic purification.

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclization5-Fluoro-2-hydroxybenzaldehydeTrimethyl borate, BF₃·OEt₂55–6590–95
Oxidation of Hydroxymethyl5-Fluoro-2-hydroxybenzyl alcoholCs₂CO₃, MnO₂60–7585–92

Reaction Optimization and Catalytic Systems

Role of Lewis Acids in Cyclization

Lewis acids such as BF₃·OEt₂ lower the activation energy for boronate ester formation. Experimental studies show:

  • Optimal Catalyst Loading : 10 mol% BF₃·OEt₂ achieves a balance between reaction rate and byproduct formation.

  • Temperature Effects : Reactions at <10°C minimize aldehyde oxidation but prolong reaction time (24–48 hours).

Solvent Selection and Purification

  • Preferred Solvents : Dichloromethane (for cyclization) and DMSO (for coupling reactions).

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances scalability:

  • Benefits : Improved heat transfer, reduced reaction time (from 24 hours to 2–4 hours), and consistent product quality.

  • Case Study : A pilot-scale flow reactor achieved 70% yield with >90% purity, demonstrating feasibility for ton-scale production.

Waste Management and Sustainability

  • Byproduct Recycling : Boron-containing waste is treated with aqueous NaOH to recover boric acid.

  • Green Chemistry Metrics : E-factor (kg waste/kg product) reduced from 15 (batch) to 5 (flow).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.98 (s, 1H, CHO), 7.82 (d, 1H, J = 8.4 Hz), 7.45 (dd, 1H, J = 8.4, 2.0 Hz), 5.12 (s, 2H, B–O–CH₂).

  • ¹¹B NMR : δ 28.5 ppm (characteristic of tetrahedral boron).

X-ray Crystallography

Single-crystal analysis confirms the planar oxaborole ring and antiperiplanar orientation of the aldehyde group relative to the boron atom .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiparasitic Activity

One of the primary applications of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde is in the development of antiparasitic agents. Research has shown that this compound exhibits significant efficacy against various endoparasites in both veterinary and agricultural contexts.

Case Study:
A patent describes the use of this compound for controlling endoparasites in livestock and crops. The compound functions by disrupting the metabolic processes of parasites, leading to their elimination from the host organism .

Medicinal Chemistry

The compound's structural features allow it to serve as a building block in synthesizing more complex pharmaceutical agents. Its unique oxaborole structure is particularly relevant in drug design due to its ability to modulate biological activity.

Case Study:
Research published in scientific journals indicates that derivatives of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole have been synthesized and tested for their potential as anti-inflammatory agents. The compounds showed promising results in preclinical trials, demonstrating reduced inflammation markers in animal models .

Data Tables

Application AreaDescriptionReference
Antiparasitic ActivityEffective against endoparasites in agriculturePatent WO2014149793A1
Medicinal ChemistryBuilding block for anti-inflammatory drugsPMC3051614

Mechanism of Action

The mechanism of action of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The presence of the fluorine atom and the boron-containing ring system can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzoxaborole Derivatives

Key analogs include:

Methyl 5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yloxy)picolinate (Compound 5)
  • Structural Features : Replaces the carbaldehyde group with a methoxycarbonyl-picolinate moiety.
  • However, ester hydrolysis in vivo may convert it to the corresponding carboxylic acid (Compound 4), altering bioavailability .
5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yloxy)picolinic Acid (Compound 4)
  • Structural Features : Features a carboxylic acid group instead of the aldehyde.
  • Functional Impact : The ionizable carboxylic acid improves aqueous solubility but may reduce passive diffusion across biological membranes. This group also enables ionic interactions with target enzymes, which could enhance binding specificity .

Comparison Table 1: Structural and Functional Attributes

Compound Substituent at Position 6 Key Functional Groups Biological Implications
Target Compound Carbaldehyde -CHO, -B(OH) Reactive aldehyde for covalent binding
Compound 5 (Methyl ester derivative) Methoxycarbonyl-picolinate -COOCH₃, -B(OH) Enhanced lipophilicity; prodrug form
Compound 4 (Carboxylic acid derivative) Carboxylic acid-picolinate -COOH, -B(OH) Improved solubility; ionic interactions

Pyrazole-Based Carbaldehyde Analogs

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
  • Structural Features : Pyrazole core with a trifluoromethyl group, a chlorophenylsulfanyl substituent, and a carbaldehyde.
  • Functional Impact :
    • The trifluoromethyl group is strongly electron-withdrawing, comparable to fluorine in the target compound, but introduces steric bulk.
    • The sulfanyl (-S-) linker may confer redox sensitivity (e.g., susceptibility to oxidation) compared to the oxaborole ring’s ether linkage.
    • The carbaldehyde group is conserved, suggesting shared reactivity for covalent interactions .

Comparison Table 2: Electronic and Reactivity Profiles

Compound Core Structure Key Substituents Reactivity/Sensitivity
Target Compound Benzoxaborole 5-F, 6-CHO Aldehyde reactivity; acid-sensitive
Pyrazole Analog Pyrazole 3-CF₃, 4-CHO, 5-S-C₆H₄Cl Sulfanyl oxidation; aldehyde reactivity

Crystallographic and Computational Insights

The structural characterization of benzoxaboroles and their analogs often relies on crystallographic tools such as SHELX for refinement and WinGX/ORTEP-3 for visualization .

  • Boron-Oxygen Bond Geometry : The oxaborole ring’s planar geometry facilitates π-π stacking with aromatic residues in target enzymes.
  • Fluorine Effects : The C-F bond may shorten adjacent C-C bonds due to electronegativity, influencing ring strain and intermolecular interactions.

Biological Activity

5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde is a compound belonging to the class of oxaboroles, which have garnered significant interest due to their diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Oxaboroles

Oxaboroles are characterized by a five-membered ring containing boron. Their unique structure allows for interactions with biological macromolecules, making them valuable in medicinal chemistry. The introduction of fluorine at the 5-position enhances the pharmacological properties of these compounds by improving their bioavailability and potency against various pathogens.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes critical for the survival of pathogens. For example, it targets leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis (Mtb), disrupting protein synthesis and leading to bacterial death .
  • Antifungal Properties : The compound exhibits antifungal activity against various fungal strains, including Cryptococcus neoformans and Aspergillus fumigatus. Its minimum inhibitory concentration (MIC) values indicate significant potency, with some derivatives showing up to an 8-fold increase in activity compared to non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzoxaborole scaffold can lead to enhanced biological activity. Key findings include:

  • Fluorination : The introduction of a fluorine atom at the 5-position significantly increases antifungal potency. Compounds with this modification have demonstrated MIC values as low as 0.08 μM against Mtb .
  • Hydrophobicity : Variations in hydrophobic groups attached to the aromatic ring impact the compound's interaction with biological membranes, influencing both its efficacy and toxicity profiles .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound:

Pathogen MIC (μg/mL) Notes
C. neoformans4–8Enhanced by fluorination
A. fumigatus0.08Comparable to frontline antifungals
Mtb0.03Potent against drug-resistant strains

These findings support the potential of this compound as a therapeutic agent for treating infections caused by resistant pathogens.

Case Study: Tuberculosis Treatment

In a preclinical model using murine subjects infected with Mtb, compounds derived from this oxaborole exhibited significant reduction in bacterial load compared to controls. The efficacy was comparable to that of isoniazid, a standard antitubercular drug . This suggests that further development could lead to new treatments for tuberculosis.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the oxaborole ring in 5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde?

  • Methodology : The oxaborole ring can be synthesized via condensation of diols with boronic acids under acidic conditions. For example, analogous boron-containing heterocycles (e.g., 1,3-dihydrobenzo[c][1,2]oxaboroles) are prepared using pinacol boronate intermediates and cyclization via dehydration . Key steps include:

Protecting the hydroxyl group to prevent unwanted side reactions.

Optimizing reaction temperature (e.g., 80–100°C) and solvent (e.g., toluene with molecular sieves) to enhance ring closure efficiency.

Validating the oxaborole formation via 11B^{11}\text{B} NMR spectroscopy, where a singlet near δ 28–32 ppm confirms boron integration into the ring .

Q. How can the aldehyde functional group in this compound be selectively introduced without oxidizing the oxaborole ring?

  • Methodology : Use mild oxidizing agents such as MnO2_2 or Dess-Martin periodinane to convert primary alcohols to aldehydes while preserving the oxaborole ring’s integrity. For instance, 6-formyl derivatives of aromatic systems are synthesized by protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) before oxidation, followed by deprotection . Characterization via FT-IR (C=O stretch at ~1700 cm1^{-1}) and 13C^{13}\text{C} NMR (aldehyde carbon at δ 190–200 ppm) ensures selectivity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the aldehyde proton (δ 9.5–10.5 ppm). The oxaborole ring’s hydroxyl group may appear as a broad singlet (δ 1.5–3.0 ppm) .
  • 19F^{19}\text{F} NMR : Confirm fluorine substitution (chemical shift depends on electronic environment).
  • HRMS : Validate molecular formula (e.g., C8_8H6_6BFO3_3).

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-oxidation or ring-opening) impact the synthesis of this compound, and how can these be mitigated?

  • Methodology :

  • Mechanistic Analysis : Use kinetic studies (e.g., reaction monitoring via LC-MS) to identify intermediates. For example, over-oxidation of the aldehyde to carboxylic acid can occur with strong oxidants like KMnO4_4.
  • Mitigation : Optimize reaction stoichiometry (e.g., limiting oxidant equivalents) and employ protecting groups for sensitive functionalities. Computational modeling (DFT) can predict thermodynamic stability of intermediates, guiding experimental design .

Q. What role does fluorine substitution play in modulating the compound’s electronic properties and reactivity?

  • Methodology :

  • Electron-Deficient Aromatic Systems : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions.
  • Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitution reactions. Use Hammett plots to quantify electronic effects .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Methodology :

Variable Temperature NMR : Determine if dynamic processes (e.g., hindered rotation of the oxaborole ring) cause signal splitting.

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns.

Crystallography : Obtain single-crystal X-ray data for unambiguous confirmation .

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